

Isomaltotetraose CAS number and chemical identifiers

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Compound of Interest

Compound Name: *Isomaltotetraose*

Cat. No.: *B15592645*

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Isomaltotetraose: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltotetraose is a tetrasaccharide composed of four glucose units linked by α -(1 \rightarrow 6) glycosidic bonds. As a member of the isomalto-oligosaccharide (IMO) family, it is recognized for its potential as a prebiotic and its applications in the food and pharmaceutical industries. This technical guide provides an in-depth overview of **isomaltotetraose**, including its chemical identifiers, experimental protocols for its synthesis and analysis, and its role in modulating gut microbiota.

Chemical Identifiers and Properties

Isomaltotetraose is a well-characterized oligosaccharide with the following identifiers:

Identifier	Value	Reference(s)
CAS Number	35997-20-7	[1][2][3]
Molecular Formula	C ₂₄ H ₄₂ O ₂₁	[1][2][3]
Molecular Weight	666.58 g/mol	[1][2][3]
Synonyms	Glcα(1-6)Glcα(1-6)Glcα(1-6)Glc, (α-D-Glc-[1 → 6])3-D-Glc	[2][4][5][6]

Experimental Protocols

Enzymatic Synthesis of Isomaltotetraose

The synthesis of **isomaltotetraose** is typically achieved through enzymatic reactions, primarily utilizing the transglucosylation activity of α-glucosidases or the action of dextransucrase.

Method 1: Transglucosylation using α-Glucosidase

This method involves the use of α-glucosidase to catalyze the transfer of glucosyl residues to an acceptor molecule, such as maltose, to form α-(1 → 6) linkages.

- Enzyme: α-Glucosidase from *Aspergillus niger*. [7][8]
- Substrate: 20% (w/v) Maltose solution in 20 mM sodium acetate buffer (pH 5.0). [7]
- Procedure:
 - Prepare a 20% (w/v) maltose solution in 20 mM sodium acetate buffer (pH 5.0).
 - Add α-glucosidase to the substrate solution. The enzyme-to-substrate ratio should be optimized for efficient conversion.
 - Incubate the reaction mixture at 55°C with constant stirring for up to 24 hours. [7][8]
 - Monitor the reaction progress by periodically taking samples and analyzing the product distribution using HPLC.
 - Terminate the reaction by boiling the mixture for 10 minutes to inactivate the enzyme. [2]

Method 2: Dextranucrase-mediated Synthesis

Dextranucrase from *Leuconostoc mesenteroides* can be used to synthesize isomaltoligosaccharides by transferring glucose units from sucrose to an acceptor.

- Enzyme: Dextranucrase from *Leuconostoc mesenteroides* B-512F.[9]
- Substrates: Sucrose and an acceptor molecule (e.g., isomaltulose).
- Procedure:
 - Prepare a solution containing the acceptor molecule and sucrose in a suitable buffer (e.g., 20 mM sodium acetate, pH 5.2).
 - Add dextranucrase to initiate the transglucosylation reaction.
 - Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for 24-48 hours.[9]
 - Monitor the formation of **isomaltotetraose** and other oligosaccharides by HPLC.
 - Purify the resulting oligosaccharide mixture to isolate **isomaltotetraose**.

Purification of Isomaltotetraose

Following enzymatic synthesis, the reaction mixture contains a range of oligosaccharides.

Isomaltotetraose can be purified using chromatographic techniques.

Ion-Exchange Chromatography

Ion-exchange chromatography is an effective method for separating oligosaccharides based on their weak interactions with the resin.

- Resin: A strong cation-exchange resin in its potassium (K^+) form is often effective for oligosaccharide separation.[10]
- Procedure:
 - Pack a chromatography column with the selected ion-exchange resin and equilibrate it with deionized water.

- Load the crude oligosaccharide mixture onto the column.
- Elute the column with deionized water at a controlled flow rate.
- Collect fractions and analyze them for the presence of **isomaltotetraose** using HPLC.
- Pool the fractions containing pure **isomaltotetraose** and concentrate them, for example, by rotary evaporation.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary analytical technique for the identification and quantification of **isomaltotetraose**. Amide-based columns are particularly well-suited for the separation of polar compounds like oligosaccharides.

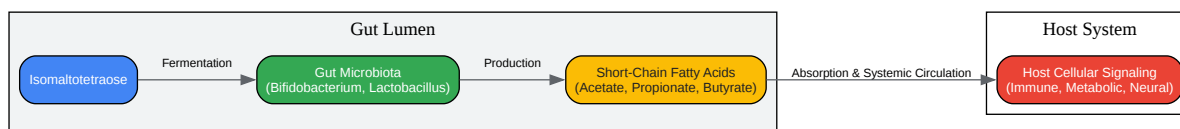
- Column: ACQUITY UPLC BEH Amide column (e.g., 1.7 μm , 2.1 mm i.d. \times 15 cm).[\[1\]](#)[\[11\]](#)
- Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a mobile phase of acetonitrile/water (77:23, v/v) with 0.02% triethylamine can be effective.[\[11\]](#)
- Flow Rate: Approximately 0.25 mL/min.[\[11\]](#)
- Column Temperature: 40°C.[\[11\]](#)
- Detector: Refractive Index (RI) detector.[\[11\]](#)
- Procedure:
 - Prepare standard solutions of **isomaltotetraose** at known concentrations.
 - Prepare the sample by dissolving it in the mobile phase or a suitable solvent and filtering it through a 0.45 μm filter.
 - Inject the standards and sample onto the HPLC system.
 - Identify the **isomaltotetraose** peak in the sample chromatogram by comparing its retention time with that of the standard.

- Quantify the amount of **isomaltotetraose** in the sample by constructing a calibration curve from the standard solutions.

Isomaltotetraose and Gut Microbiota Signaling

While direct signaling pathways involving **isomaltotetraose** in mammalian cells are not well-documented, its primary biological effect is exerted through its role as a prebiotic, indirectly influencing host signaling via the gut microbiota.

Isomaltotetraose, being resistant to digestion in the upper gastrointestinal tract, reaches the colon where it is selectively fermented by beneficial bacteria such as Bifidobacterium and Lactobacillus.[4][5][6] This fermentation process leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[6][12] These SCFAs can then enter the systemic circulation and act as signaling molecules, influencing various physiological processes in the host, including immune function, metabolism, and gut-brain communication.[3][12]



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